molecular formula C13H6F10N2 B3043962 5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole CAS No. 959579-17-0

5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole

Cat. No. B3043962
CAS RN: 959579-17-0
M. Wt: 380.18 g/mol
InChI Key: VGGSGZKRTOUGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole, also known as HPPH or Photochlor®, is a photosensitizer used in photodynamic therapy (PDT) for the treatment of cancer. HPPH has been found to be effective in treating various types of cancer, including head and neck, lung, and pancreatic cancer.

Mechanism of Action

The mechanism of action of 5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole involves the production of reactive oxygen species (ROS) upon exposure to light of a specific wavelength. The ROS produced by this compound cause damage to cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. This compound has been found to be selective for cancer cells, as it accumulates in cancer cells to a greater extent than in normal cells.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and is well-tolerated in humans. The main side effect of this compound PDT is photosensitivity, which can be managed by avoiding exposure to sunlight or bright indoor light for several days after treatment. This compound has also been found to have anti-inflammatory effects, which may contribute to its efficacy in treating cancer.

Advantages and Limitations for Lab Experiments

5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and selectivity for cancer cells. However, this compound is sensitive to light and must be stored and handled carefully to avoid degradation. Additionally, the optimal conditions for this compound PDT, including the dose of this compound, the wavelength of light, and the duration of light exposure, may vary depending on the type of cancer being treated.

Future Directions

For 5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole research include the development of more targeted and effective PDT regimens, such as combination therapies with other anticancer agents. Additionally, the use of this compound in other applications, such as imaging and diagnostics, is being explored. Finally, the development of new photosensitizers with improved properties, such as increased selectivity for cancer cells and reduced toxicity, is an active area of research.
Conclusion:
In conclusion, this compound is a promising photosensitizer for the treatment of cancer. Its ease of synthesis, selectivity for cancer cells, and minimal toxicity make it an attractive candidate for further research and development. While there are still challenges to be addressed, such as optimizing the conditions for PDT and developing more targeted therapies, the potential benefits of this compound for cancer treatment are significant.

Scientific Research Applications

5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole has been extensively studied for its use in PDT, a non-invasive treatment modality that involves the administration of a photosensitizer followed by exposure to light of a specific wavelength. The photosensitizer, in this case, this compound, accumulates in cancer cells and, upon exposure to light, produces reactive oxygen species that cause cell death. This compound has been found to be effective in treating various types of cancer, including head and neck, lung, and pancreatic cancer.

properties

IUPAC Name

5-(1,1,2,2,3,3,3-heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F10N2/c14-10(15,12(19,20)13(21,22)23)9-6-8(11(16,17)18)24-25(9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGSGZKRTOUGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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